molecular formula C7H5ClN2 B164357 5-Chloro-1H-pyrrolo[2,3-C]pyridine CAS No. 131084-55-4

5-Chloro-1H-pyrrolo[2,3-C]pyridine

Cat. No. B164357
M. Wt: 152.58 g/mol
InChI Key: XAIYMAHUJMVDHR-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is often used in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrrolo[2,3-C]pyridine can be represented by the SMILES string ClC1=CC2=C (C=N1)NC=C2 . This indicates that the molecule consists of a pyrrolopyridine core with a chlorine atom attached .


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[2,3-C]pyridine is a solid compound . It should be stored in a refrigerator and kept away from light .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of 5-Chloro-1H-pyrrolo[2,3-C]pyridine is in the synthesis of novel heterocyclic structures, particularly 5-chloro-7-azaindoles, through the Fischer reaction in polyphosphoric acid. This method allows the creation of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various alkyl and aryl substituents (Alekseyev, Amirova, & Terenin, 2017).

Building Blocks for Synthesis

5-Chloro-1H-pyrrolo[2,3-C]pyridine serves as a versatile building block in the synthesis of various substituted derivatives. For example, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used to create 4-substituted 7-azaindole derivatives through simple nucleophilic displacement (Figueroa‐Pérez et al., 2006).

Pharmaceutical Applications

The compound is also used in the pharmaceutical sector. It has been used in the synthesis of molecules with potential application in cancer therapy, demonstrated through the docking of ligands with human alpha9 nicotinic acetylcholine receptor antagonists (Murthy et al., 2017).

Electronic Structure Analysis

The electronic structure of 5-Chloro-1H-pyrrolo[2,3-C]pyridine has been studied through high-resolution X-ray diffraction, revealing insights into the bonding scheme and electronic properties of the molecule. Such studies are crucial in understanding the chemical behavior and potential applications of the compound (Hazra et al., 2012).

Synthesis of Antibacterial Agents

Another application is in synthesizing compounds with antibacterial properties. Certain synthesized compounds using 5-Chloro-1H-pyrrolo[2,3-C]pyridine have been screened for antibacterial activity, highlighting its utility in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Safety And Hazards

5-Chloro-1H-pyrrolo[2,3-C]pyridine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It should be handled with care to avoid contact with skin and eyes .

Future Directions

5-Chloro-1H-pyrrolo[2,3-C]pyridine and related compounds have significant therapeutic potential, particularly in the field of oncology . Future research may focus on optimizing synthetic procedures and investigating the biological and physicochemical properties of these compounds .

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIYMAHUJMVDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564423
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrrolo[2,3-C]pyridine

CAS RN

131084-55-4
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-azaindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Parrino, V Spanò, A Carbone, P Barraja, P Diana… - Molecules, 2014 - mdpi.com
Derivatives of the new ring systems bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione and its deaza analogue pyrido[4'',3'':4',5']pyrrolo-[1',2':4,5]pyrazino[1,2-a]indole-6,13-…
Number of citations: 13 www.mdpi.com
SM Bronner, J Murray, FA Romero, KW Lai… - Journal of Medicinal …, 2017 - ACS Publications
The epigenetic regulator CBP/P300 presents a novel therapeutic target for oncology. Previously, we disclosed the development of potent and selective CBP bromodomain inhibitors by …
Number of citations: 24 pubs.acs.org
RJ Myerson - 2017 - etheses.bham.ac.uk
This thesis reports the Structure Activity Relationship study that was performed upon the 5-substituted-indole core as a means to identify Negative Allosteric Modulators of the human 5-…
Number of citations: 3 etheses.bham.ac.uk
K Yoshikawa, A Yokomizo, H Naito, N Haginoya… - Bioorganic & medicinal …, 2009 - Elsevier
A series of cis-1,2-diaminocyclohexane derivatives were synthesized with the aim of optimizing previously disclosed factor Xa (fXa) inhibitors. The exploration of 5–6 fused rings as …
Number of citations: 38 www.sciencedirect.com
WA Loughlin - Mini Reviews in Medicinal Chemistry, 2010 - ingentaconnect.com
Glycogen Phosphorylase (GP) is an important target for the development of anti-hyperglycaemic drugs. GP is an enzyme which is moderated allosterically with multiple ligand binding …
Number of citations: 38 www.ingentaconnect.com
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5 pubs.acs.org
F Zhu, LY Han, CJ Zheng, B Xie, MT Tammi… - … of Pharmacology and …, 2009 - ASPET
Low target discovery rate has been linked to inadequate consideration of multiple factors that collectively contribute to druggability. These factors include sequence, structural, …
Number of citations: 48 jpet.aspetjournals.org

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